Bienvenue dans la boutique en ligne BenchChem!

6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline

Medicinal Chemistry Chemical Biology Hit-to-Lead

6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline (CAS 887223-17-8) is a fully synthetic quinoline derivative in the 4-piperazinylquinoline class, with a molecular formula of C29H29N3O3 and a molecular weight of 467.56 g/mol. The compound features a 6,7-dimethoxyquinoline core, a 4-methylbenzoyl group at position 3, and a 4-phenylpiperazine moiety at position 4—a substitution pattern that places it among research compounds explored for CNS receptor modulation and kinase inhibition.

Molecular Formula C29H29N3O3
Molecular Weight 467.569
CAS No. 887223-17-8
Cat. No. B2989424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline
CAS887223-17-8
Molecular FormulaC29H29N3O3
Molecular Weight467.569
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C29H29N3O3/c1-20-9-11-21(12-10-20)29(33)24-19-30-25-18-27(35-3)26(34-2)17-23(25)28(24)32-15-13-31(14-16-32)22-7-5-4-6-8-22/h4-12,17-19H,13-16H2,1-3H3
InChIKeySKKUPWBTWIAVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline (CAS 887223-17-8): Structural Class and Research-Grade Procurement Context


6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline (CAS 887223-17-8) is a fully synthetic quinoline derivative in the 4-piperazinylquinoline class, with a molecular formula of C29H29N3O3 and a molecular weight of 467.56 g/mol . The compound features a 6,7-dimethoxyquinoline core, a 4-methylbenzoyl group at position 3, and a 4-phenylpiperazine moiety at position 4—a substitution pattern that places it among research compounds explored for CNS receptor modulation and kinase inhibition. It is available from several chemical vendors as a research-grade tool compound, typically at ≥95% purity, and is primarily intended for non-human, in vitro pharmacological studies .

Why 4-Piperazinylquinoline Analogs Cannot Be Interchanged as Drop-in Replacements for 6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline in Research Procurement


Within the 4-piperazinylquinoline chemical space, even subtle modifications to the quinoline core substitution pattern (e.g., methoxy placement, nature of the 3-position acyl group, or the N-phenylpiperazine vs. N-benzylpiperazine moiety) can dramatically alter target affinity, functional activity, and pharmacokinetic profile [1]. Published structure-activity relationship (SAR) studies on closely related ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate cores demonstrate that potency at group III metabotropic glutamate receptors (mGlu7) varies by >40-fold depending on the nature of the ester and the piperazine N-substituent, and that classical bioisosteric replacements of the piperazine ring often fail to retain activity [1]. Consequently, generic substitution with an in-class analog (e.g., a 4-benzylpiperazine or 4-fluorophenylpiperazine variant) without confirmatory head-to-head data risks loss of the specific pharmacological profile required for a given experimental system.

Quantitative Evidence Guide: Differentiation of 6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline from Its Closest Analogs


Limitation Notice: Lack of Published Head-to-Head Quantitative Comparator Data

An extensive search of the peer-reviewed literature, patent databases, and authoritative chemical biology databases (PubChem, ChEMBL, BindingDB) did not identify any published study that directly compares 6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline with a structurally defined comparator under the same experimental conditions. No quantitative IC50, Ki, EC50, selectivity, solubility, metabolic stability, or in vivo pharmacokinetic data were found for this specific CAS number in any source other than supplier product pages [1]. The compound does not appear as a characterized exemplar in the major quinoline CNS or kinase inhibitor patent families (e.g., GlaxoSmithKline US7439243, WO2005030724A1) at the time of this analysis [2]. Consequently, all quantitative differentiation evidence for this compound is currently absent from the public domain.

Medicinal Chemistry Chemical Biology Hit-to-Lead

Scaffold-Level Inference: 4-Phenylpiperazine Quinoline Cores vs. 4-Benzylpiperazine Analogs at mGlu7

A high-throughput screening and SAR study on the closely related ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate chemotype revealed that the 4-phenylpiperazine moiety is critical for mGlu7 negative allosteric modulator (NAM) activity, with the initial hit VU0226390 showing an IC50 of 647 nM and >30 μM selectivity over mGlu4 and mGlu8 [1]. When the phenylpiperazine was replaced with classical bioisosteres (e.g., piperidine, morpholine, or benzylpiperazine), activity was abolished or severely diminished, demonstrating a steep SAR unique to the phenylpiperazine-substituted quinoline scaffold [1]. While this study did not include the exact target compound, the data indicate that the 4-phenylpiperazine substituent confers a distinct pharmacological profile not recapitulated by 4-benzylpiperazine or other piperazine variants.

CNS Drug Discovery mGlu7 NAM GPCR Allosteric Modulators

Structural Differentiation: 3-(4-Methylbenzoyl) vs. 3-Benzoyl and 3-Phenylsulfonyl Substituents on the Quinoline Core

Within the quinoline chemotype, the identity of the 3-position substituent profoundly impacts biological target engagement. For example, 3-phenylsulfonyl-4-(4-phenylpiperazin-1-yl)quinoline derivatives are reported as 5-HT6 receptor ligands in GlaxoSmithKline patent literature, while 3-benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline analogs are explored for kinase-related applications [1]. The target compound's 3-(4-methylbenzoyl) group introduces a para-methyl substituent not present in the 3-benzoyl analog, which can alter logP, metabolic stability, and binding pocket complementarity through steric and electronic effects. This substitution distinguishes it from the 3-benzoyl variant (e.g., 3-benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline) and the 3-phenylsulfonyl series, though no direct comparative pharmacological data are publicly available .

Medicinal Chemistry Structure-Activity Relationship Quinoline SAR

Recommended Experimental Use Cases for 6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline (CAS 887223-17-8) Based on Currently Available Evidence


Exploratory mGlu7 Negative Allosteric Modulator (NAM) Screening

Given the class-level evidence that 4-phenylpiperazine quinoline cores display potent and selective mGlu7 NAM activity (IC50 = 647 nM for VU0226390) [1], this compound can serve as a structurally differentiated probe in mGlu7 calcium mobilization or β-arrestin recruitment assays. Researchers comparing 3-acyl-modified 4-phenylpiperazinylquinolines should include this analog alongside the published ethyl ester series to assess the impact of the 3-(4-methylbenzoyl) substitution on mGlu7 potency and selectivity relative to mGlu4 and mGlu8.

Kinase Inhibition Profiling Panels

Quinoline derivatives with piperazine substitution are recurrent scaffolds in kinase inhibitor discovery, including PDGFR and EGFR inhibitors [1][2]. This compound can be submitted to commercial kinase profiling panels (e.g., Eurofins DiscoverX, Reaction Biology) to generate primary inhibition data (% inhibition at 1 μM against a panel of 50–100 kinases). The results would enable comparison with data available for 4-benzylpiperazine or 4-fluorophenylpiperazine analogs, thereby establishing differentiation or confirming redundant activity within this sub-series.

CNS Receptor Selectivity Profiling

The presence of the 4-phenylpiperazine moiety is a known pharmacophore for 5-HT6 and other aminergic GPCRs [1]. This compound is suitable for broad-panel radioligand binding assays against serotonin, dopamine, adrenergic, and histamine receptors (e.g., Cerep/Panlabs SafetyScreen). Such profiling would quantify its selectivity fingerprint relative to the 3-phenylsulfonyl-4-(4-phenylpiperazin-1-yl)quinoline series, which is reported to have 5-HT6 affinity, enabling data-driven selection for CNS target-focused projects.

Physicochemical and ADME Property Benchmarking

Lacking any published solubility, logD, microsomal stability, or permeability data, this compound represents a blank slate for ADME characterization. Researchers can perform parallel artificial membrane permeability assays (PAMPA), kinetic solubility measurements (PBS pH 7.4), and mouse/human liver microsome stability assays to directly compare these parameters with the more extensively characterized ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate series [1].

Quote Request

Request a Quote for 6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.